5-(4-Bromo-2-formylphenoxy)pentanenitrile
Description
5-(4-Bromo-2-formylphenoxy)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a phenoxy group bearing bromo (Br) and formyl (CHO) functional groups at the 4- and 2-positions of the aromatic ring, respectively. Nitriles are versatile intermediates in organic synthesis, often utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability.
Properties
IUPAC Name |
5-(4-bromo-2-formylphenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-11-4-5-12(10(8-11)9-15)16-7-3-1-2-6-14/h4-5,8-9H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKDAUUGIZJRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of 5-(4-Bromo-2-formylphenoxy)pentanenitrile may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the product's identity and purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
5-(4-Bromo-2-formylphenoxy)pentanenitrile has several scientific research applications across different fields:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Applications The formyl group in the target compound distinguishes it from analogs like 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile. The aldehyde functionality enhances reactivity, making it suitable for further derivatization (e.g., condensation reactions) compared to the less reactive fluoro group . Halogenated Nitriles: Bromo substituents increase molecular weight and may enhance photostability or bioactivity. For example, brominated nitriles are common intermediates in pharmaceutical synthesis .
Synthesis Pathways Brominated nitriles are often synthesized via radical bromination.
Biological and Physical Properties Odor Activity: and note that nitriles like 5-(methylthio)-pentanenitrile contribute to odor in plant oils (OAV > 9.2). The target compound’s formyl group may reduce volatility compared to methylthio analogs, altering its sensory impact . Toxicity: While 5-(acetyloxy)pentanenitrile is classified as an irritant (H302, H315), bromo-formyl derivatives may exhibit different hazards due to their distinct functional groups .
Biological Activity
5-(4-Bromo-2-formylphenoxy)pentanenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₂BrNO
- Molecular Weight : 282.1363 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against various pathogens. For instance, derivatives of bromo-substituted phenols have shown enhanced activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate to high | |
| Fungal pathogens | Low to moderate |
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been noted in studies focusing on its interaction with immune cells. It may inhibit the production of pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
| Cytokine | Effect | Mechanism |
|---|---|---|
| TNF-α | Inhibition | NF-κB pathway modulation |
| IL-6 | Decrease | JAK/STAT signaling interference |
The biological activity of this compound is potentially mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in inflammation and immune response.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in pathogen survival and proliferation.
- Cell Cycle Regulation : There is potential for this compound to affect cell cycle progression in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various bromo-substituted phenols, including analogs of this compound. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound led to a marked decrease in TNF-α levels in macrophage cultures, suggesting its role as an anti-inflammatory compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
